Chloroethene;ethene;prop-2-enoic acid

Catalog No.
S14691580
CAS No.
26713-16-6
M.F
C7H11ClO2
M. Wt
162.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroethene;ethene;prop-2-enoic acid

CAS Number

26713-16-6

Product Name

Chloroethene;ethene;prop-2-enoic acid

IUPAC Name

chloroethene;ethene;prop-2-enoic acid

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

InChI

InChI=1S/C3H4O2.C2H3Cl.C2H4/c1-2-3(4)5;1-2-3;1-2/h2H,1H2,(H,4,5);2H,1H2;1-2H2

InChI Key

ZRZFOAKJMFTZBG-UHFFFAOYSA-N

Canonical SMILES

C=C.C=CC(=O)O.C=CCl

Chloroethene;ethene;prop-2-enoic acid, commonly referred to as a copolymer of chloroethene (vinyl chloride) and prop-2-enoic acid (acrylic acid), is a versatile polymer known for its unique properties derived from both monomers. This compound exhibits characteristics such as flexibility, durability, and chemical resistance, making it suitable for various applications across industries. The molecular formula for this compound is C7H11ClO2\text{C}_7\text{H}_{11}\text{ClO}_2 with a molecular weight of approximately 162.614 g/mol .

, including:

  • Oxidation: The polymer can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids and ketones.
  • Reduction: Reduction reactions can occur with agents such as sodium borohydride, producing alcohols.
  • Substitution: The polymer can also engage in substitution reactions where functional groups are replaced by other groups, often involving halogenation using chlorine or bromine.

Types of Reactions and Conditions

Reaction TypeCommon ReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic or neutralCarboxylic acids, ketones
ReductionSodium borohydrideAlcoholic solventAlcohols
SubstitutionChlorine or bromineCatalytic conditionsHalogenated derivatives

Chloroethene;ethene;prop-2-enoic acid is notable for its biological compatibility, which makes it suitable for medical applications. It is often used in the development of biocompatible materials for medical devices and drug delivery systems. The ability to form hydrogels enhances its utility in controlled drug release applications .

The synthesis of chloroethene;ethene;prop-2-enoic acid typically involves free radical polymerization. This process includes:

  • Initiation: Free radicals are generated using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
  • Propagation: The free radicals react with the monomers (chloroethene and prop-2-enoic acid) to form the copolymer.
  • Termination: The reaction is terminated to stop further polymer growth.

In industrial settings, polymerization occurs in large reactors under controlled temperature and pressure conditions, often emulsified in water to facilitate the process .

Chloroethene;ethene;prop-2-enoic acid finds extensive applications across various fields:

  • Coatings: Used in protective coatings due to its chemical resistance.
  • Adhesives: Its adhesive properties make it ideal for bonding materials.
  • Medical Devices: Employed in the creation of biocompatible materials for medical applications.
  • Drug Delivery Systems: Utilized for developing hydrogels that facilitate controlled drug release.

Studies on chloroethene;ethene;prop-2-enoic acid have focused on its interactions at the molecular level, particularly regarding its ability to form cross-linked networks. These networks enhance structural integrity and stability, allowing the material to interact effectively with various biological systems and other polymers. Research has also explored its potential for environmental remediation through the absorption of pollutants .

Chloroethene;ethene;prop-2-enoic acid can be compared with several similar compounds that share structural characteristics but differ in functionality:

Compound NameDescriptionUnique Features
Poly(acrylic acid)Homopolymer of acrylic acidHigh water absorption capacity
Poly(vinyl chloride)Homopolymer of vinyl chlorideRigid structure, widely used in construction
Poly(methyl methacrylate)Polymer formed from methyl methacrylateTransparent and used in optical applications

Uniqueness

The uniqueness of chloroethene;ethene;prop-2-enoic acid lies in its hybrid nature, combining properties from both acrylic acid and vinyl chloride. This results in a material that is both flexible and durable, making it suitable for a wide range of applications across different industries.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.0447573 g/mol

Monoisotopic Mass

162.0447573 g/mol

Heavy Atom Count

10

Related CAS

26713-16-6

General Manufacturing Information

2-Propenoic acid, polymer with chloroethene and ethene: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-10-2024

Explore Compound Types